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molecular formula C20H15ClN4O3S B8700263 4-Chloro-N-[3-(4-hydroxy-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide

4-Chloro-N-[3-(4-hydroxy-phenylamino)-quinoxalin-2-yl]-benzenesulfonamide

Cat. No. B8700263
M. Wt: 426.9 g/mol
InChI Key: DPTKKNQGHNWKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541415B2

Procedure details

A solution of 4-aminophenol (22 mg, 0.2 mmol) in xylenes (2 mL), was treated with 4-chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide (35.4 mg, 0.1 mmol) in one portion. The reaction mixture was heated under reflux in an inert atmosphere of nitrogen for 25 h. Reaction progress was monitored by TLC. Upon completion of the reaction, the mixture was cooled, which resulted in compound 5-4 precipitating from the solution as red-yellow crystals. The crystals were filtered and washed with hot methanol (5 mL) and pentane (5×5 mL). Yield 60%, mp=298-301° C. TLC Rf=0.35 (hexanes/EtOAc 1:1). 1H NMR (DMSO-d6, 600 MHz): δ 6.75 (d, J=8.4 Hz, 2H), 7.30 (t, J=7.2 Hz, 1H), 7.35 (t, J=7.2 Hz, 1H), 7.66 (d, J=8.4 Hz, 2H), 7.69 (d, J=7.8 Hz, 2H), 7.89 (br.s, 1H), 8.11 (d, J=7.8 Hz, 2H), 8.81 (br.s, 1H), 9.30 (br.s, 1H), 12.29 (br.s, 1H). HPLC/MS: [M+H]+ m/z 426. HRMS: Calcd. [M+H]+ m/z 427.0632, Observed 427.0644.
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
35.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][C:20]2[C:29](Cl)=[N:28][C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=2)(=[O:18])=[O:17])=[CH:12][CH:11]=1>>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][C:20]2[C:29]([NH:1][C:2]3[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=3)=[N:28][C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]=2)(=[O:17])=[O:18])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
22 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
35.4 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl
Name
xylenes
Quantity
2 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an inert atmosphere of nitrogen for 25 h
Duration
25 h
CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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